molecular formula C5H6N6S B13073288 1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine

1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13073288
M. Wt: 182.21 g/mol
InChI Key: RMFOFZDSYVMEOV-UHFFFAOYSA-N
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Description

1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains both thiadiazole and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2,3-thiadiazole derivatives with 1,2,4-triazole derivatives in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the growth of bacteria or fungi by interfering with their cell wall synthesis or metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to the combination of both thiadiazole and triazole rings in its structure. This dual functionality can enhance its biological activity and make it a versatile compound for various applications .

Biological Activity

1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine (CAS Number: 1862468-43-6) is a heterocyclic compound that belongs to the class of thiadiazole derivatives. This compound exhibits a range of biological activities due to its unique structural features, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The following sections will detail its biological activities supported by relevant research findings.

PropertyValue
Molecular FormulaC₅H₆N₆S
Molecular Weight182.21 g/mol
CAS Number1862468-43-6

Antimicrobial Activity

Thiadiazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies have shown that these compounds exhibit activity against various bacterial strains and fungi. For instance, a review indicated that derivatives of 1,3,4-thiadiazole possess notable antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

Anticancer Activity

Research has highlighted the anticancer potential of thiadiazole derivatives. In vitro studies have shown that compounds containing the thiadiazole scaffold can inhibit cancer cell proliferation. For example:

  • Study Findings : A series of thiadiazole derivatives were synthesized and tested against HepG2 (liver cancer) and A549 (lung cancer) cell lines. One compound exhibited an IC50 value of 4.37 μM against HepG2 cells and 8.03 μM against A549 cells .

The mechanism of action for these compounds often involves the inhibition of DNA and RNA synthesis in cancer cells without affecting protein synthesis .

Anticonvulsant Activity

The anticonvulsant properties of thiadiazole derivatives have also been explored. In animal models, various synthesized compounds showed protective effects against seizures induced by pentylenetetrazole and maximal electroshock tests . These findings suggest that such compounds could be developed into therapeutic agents for epilepsy.

Anti-inflammatory Activity

Anti-inflammatory effects have been documented for several thiadiazole derivatives. Compounds in this category have been shown to reduce inflammation through various pathways, potentially serving as alternatives to conventional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 1: Synthesis and Evaluation of Anticancer Activity

A study conducted by Mihaela et al. synthesized new 1,3,4-thiadiazole compounds containing phenylalanine moieties. The evaluation revealed significant anticancer activity against several cell lines with mechanisms involving the inhibition of key cellular processes essential for tumor growth .

Case Study 2: Antimicrobial Screening

In a comprehensive screening of various thiadiazole derivatives for antimicrobial activity, several compounds were found to be effective against resistant strains of bacteria and fungi. This study emphasized the potential for developing new antibiotics from thiadiazole scaffolds .

Properties

Molecular Formula

C5H6N6S

Molecular Weight

182.21 g/mol

IUPAC Name

1-(thiadiazol-4-ylmethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C5H6N6S/c6-5-7-3-11(9-5)1-4-2-12-10-8-4/h2-3H,1H2,(H2,6,9)

InChI Key

RMFOFZDSYVMEOV-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=NS1)CN2C=NC(=N2)N

Origin of Product

United States

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